molecular formula C16H24N2O4S B5279420 3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE

3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE

Cat. No.: B5279420
M. Wt: 340.4 g/mol
InChI Key: RQVRDHFHADPAPL-UHFFFAOYSA-N
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Description

3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring a pyrrolidine ring, a sulfonamide group, and various functional groups that contribute to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of suitable precursors under controlled conditions. The sulfonamide group is then introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and sulfonamide group play crucial roles in binding to target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-8-17-23(20,21)14-6-7-15(13(2)11-14)22-12-16(19)18-9-4-5-10-18/h6-7,11,17H,3-5,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVRDHFHADPAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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